![molecular formula C21H21N3O2 B5647894 3-[3-(1H-imidazol-2-yl)benzoyl]-7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5647894.png)
3-[3-(1H-imidazol-2-yl)benzoyl]-7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-[3-(1H-imidazol-2-yl)benzoyl]-7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine involves multiple steps, including the formation of imidazole and benzazepine rings. For example, in the synthesis of 5-Benzyl-4-[3-(1H-imidazol-1-yl)propyl]-2H-1,2,4-triazol-3(4H)-ones, the reaction of ethyl 2-[1-ethoxy-2-(phenyl or substituted phenyl)ethylidene]hydrazinecarboxylates with N-(3-aminopropyl)imidazol leads to novel compounds, indicating the complexity and versatility in synthesizing imidazole-containing structures (Ünver et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of imidazole and benzazepine rings, which contribute to the molecule's overall stability and reactivity. The structural analysis often involves spectroscopic methods such as UV-vis, IR, NMR, and sometimes X-ray crystallography to determine the arrangement of atoms and the configuration of the molecule.
Chemical Reactions and Properties
Compounds with imidazole and benzazepine structures participate in various chemical reactions, including N-demethylation, hydroxylation, and glucuronidation. These reactions are crucial for understanding the metabolic pathways and chemical behavior of such molecules in biological systems (Nordholm et al., 1992).
properties
IUPAC Name |
[3-(1H-imidazol-2-yl)phenyl]-(7-methoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-26-19-6-5-15-7-11-24(12-8-16(15)14-19)21(25)18-4-2-3-17(13-18)20-22-9-10-23-20/h2-6,9-10,13-14H,7-8,11-12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIABJSUGDKLFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCN(CC2)C(=O)C3=CC=CC(=C3)C4=NC=CN4)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(1H-imidazol-2-yl)benzoyl]-7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine |
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